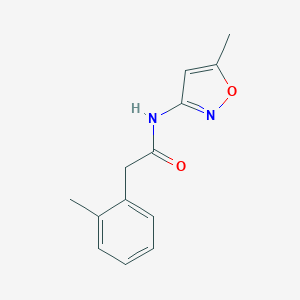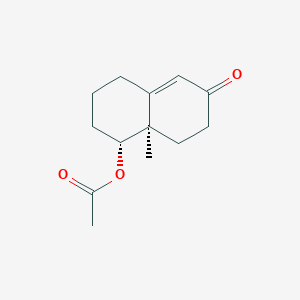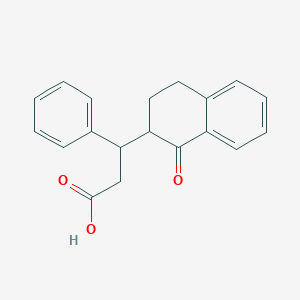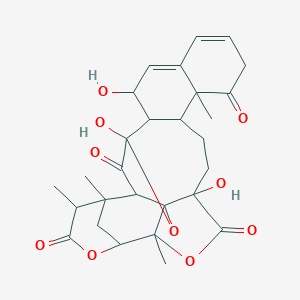
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide, commonly known as MIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIA is a member of the isoxazole family of compounds and is known to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MIA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in pain and inflammation, and the inhibition of COX-2 by MIA may explain its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, MIA has been shown to have a range of other biochemical and physiological effects. For example, MIA has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. MIA has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MIA is its versatility. It can be used in a wide range of laboratory experiments, including studies of pain, inflammation, cancer, and oxidative stress. However, there are also some limitations to the use of MIA. For example, its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are many potential future directions for research on MIA. One area of interest is the development of new drugs based on the structure of MIA. Another potential direction is the study of MIA's effects on other biological processes, such as immune function or neurological function. Additionally, further research is needed to fully understand the mechanism of action of MIA and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MIA involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MIA, which can be purified using standard laboratory techniques such as column chromatography.
Applications De Recherche Scientifique
MIA has been found to have a wide range of applications in scientific research. One of the primary uses of MIA is in the study of pain and inflammation. MIA has been shown to have analgesic and anti-inflammatory properties, making it a useful tool for researchers studying these processes.
Propriétés
Nom du produit |
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-11(9)8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Clé InChI |
WHAUOJQMNBMFHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C |
Solubilité |
32.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)



